2,4-Dichloro-6-(trichloromethyl)pyridine

Description

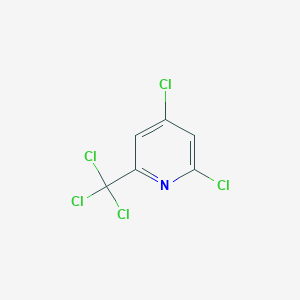

Structure

3D Structure

Properties

CAS No. |

1129-19-7 |

|---|---|

Molecular Formula |

C6H2Cl5N |

Molecular Weight |

265.3 g/mol |

IUPAC Name |

2,4-dichloro-6-(trichloromethyl)pyridine |

InChI |

InChI=1S/C6H2Cl5N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H |

InChI Key |

BVZNPRRMFJCNKM-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(N=C1C(Cl)(Cl)Cl)Cl)Cl |

Canonical SMILES |

C1=C(C=C(N=C1C(Cl)(Cl)Cl)Cl)Cl |

Other CAS No. |

1129-19-7 |

Synonyms |

2,4-Dichloro-6-(trichloromethyl)pyridine |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,4 Dichloro 6 Trichloromethyl Pyridine

Chlorination Routes from Pyridine (B92270) Precursors

Liquid-Phase Chlorination with Catalytic Systems

Liquid-phase chlorination offers a versatile approach for synthesizing polychlorinated pyridines. In one method, a chloro-substituted (trichloromethyl)pyridine is reacted with chlorine in a liquid state at temperatures of at least 160°C. This process is facilitated by a Lewis acid catalyst, such as ferric chloride (FeCl₃), which is typically used in concentrations ranging from 1 to 20 mole percent based on the starting material. google.comgoogle.com This technique can be employed to convert 2,4-dichloro-6-(trichloromethyl)pyridine into more highly chlorinated derivatives like pentachloropyridine (B147404). google.com

The process can be staged to control the degree of chlorination. For instance, non-catalytic liquid-phase chlorination of alpha-picoline can be performed in a diluent of chlorinated pyridine compounds. By controlling the temperature and the feed ratio of chlorine to picoline, specific intermediates can be targeted. patentcut.com Further chlorination of these intermediates, such as monochloro- and dichloro-3-trichloromethyl pyridines, at temperatures of at least 190°C can yield more substituted products. google.com

The table below summarizes key parameters for liquid-phase chlorination based on patented processes.

| Starting Material | Catalyst | Temperature | Key Products | Reference |

| This compound | Ferric Chloride (FeCl₃) | 190°C to 220°C | Pentachloropyridine, Polychloro derivatives of 2-(trichloromethyl)pyridine (B1595038) | google.com |

| alpha-picoline | None (non-catalytic) | 110°C | 3,4,5-trichloro-2-dichloromethyl pyridine, 3,4,5-trichloro-2-trichloromethyl pyridine | patentcut.com |

| alpha-picoline | None (non-catalytic) | ~190°C-240°C | 6-chloro-2-trichloromethyl pyridine | patentcut.com |

| 2-chloro-3-trichloromethyl pyridine | None (non-catalytic) | ≥ 190°C | 2,6-dichloro-3-trichloromethyl pyridine, 2,3,6-trichloro pyridine | google.com |

Gas-Phase Chlorination in Continuous Flow Reactors

Gas-phase chlorination, particularly in continuous flow reactors, is a prevalent method for industrial-scale production. These reactors offer efficient mixing and heat transfer, which are crucial for controlling these highly exothermic reactions. google.comvapourtec.com A variety of reactor designs can be used, including those for plug flow or turbulent flow, and can be operated in batch or continuous modes, with the latter being preferred for industrial applications. google.comepo.org

In a typical process, a vaporized pyridine precursor, such as β-picoline, is reacted with chlorine gas at high temperatures (e.g., 300°C–500°C). google.com The reaction can be conducted in the presence of porous materials like silica (B1680970) or alumina, which can act as supports or catalysts. google.com One advanced method employs a two-stage reaction zone. The feed stream passes through an initial "hot spot" controlled at a high temperature (350°C to 500°C) and subsequently through a second zone at a lower temperature (200°C to 340°C). This temperature differential approach has been shown to surprisingly increase the selectivity of the chlorination process. googleapis.com

The use of catalysts is common in gas-phase reactions to improve yield and direct the chlorination to specific positions. Mordenite zeolite or supported palladium catalysts have been used for the vapor-phase chlorination of β-picoline at temperatures between 175°C and 400°C to produce 2-chloro-5-trichloromethylpyridine. google.com

High-Temperature Autoclave Reactions for Ring Chlorination

High-pressure autoclaves are utilized for certain chlorination reactions, particularly when aiming for extensive ring chlorination. For example, to produce highly chlorinated pyridines, a liquid dichloropyridine can be loaded into a high-pressure autoclave with a catalyst like alumina. The reactor is then heated (e.g., to ~220°C) and pressurized with chlorine gas to drive the reaction. google.com Similarly, liquid-phase chlorinations can be conducted at temperatures of at least 190°C, and employing high pressure can accelerate the reaction rate. google.com While chlorination can proceed at lower temperatures, the rate is often very slow unless conducted under high-pressure conditions. google.com Solvent-free chlorination of hydroxy-pyridines using phosphorus oxychloride (POCl₃) can also be performed in a sealed, Teflon-lined stainless steel reactor at high temperatures (140-160°C). nih.gov

Radical Chlorination Techniques for Trichloromethyl Group Formation

The conversion of a methyl group on the pyridine ring to a trichloromethyl group proceeds via a free-radical halogenation mechanism. google.comwikipedia.orgmasterorganicchemistry.com This type of reaction is typically initiated by UV light, heat, or a chemical radical initiator. google.comwikipedia.org

The process involves the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine atom radicals. masterorganicchemistry.com One of these highly reactive radicals then abstracts a hydrogen atom from the methyl group of the pyridine precursor, creating a methyl radical. This pyridine methyl radical then reacts with another chlorine molecule to form the chlorinated methyl group and another chlorine radical, which continues the chain reaction. masterorganicchemistry.com

Commonly used radical initiators include aliphatic azo-compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides like benzoyl peroxide (BPO). google.com Alternatively, certain chlorine-containing compounds, such as decachlorobutane or octachlorobutene, can serve as free-radical forming initiators when reacted with molecular chlorine. google.com The chlorination of 2-chloro-5-chloromethyl pyridine to 2-chloro-5-(trichloromethyl)pyridine, for example, can be achieved by refluxing with chlorine in the presence of ultraviolet light. asianpubs.org

Optimization of Reaction Conditions for Yield and Selectivity

Achieving a high yield of this compound while minimizing by-products requires careful optimization of several reaction parameters. Temperature, catalyst selection, reactant ratios, and residence time are all critical factors.

In gas-phase chlorination, temperature control is paramount. For the selective chlorination of polychloro-β-picolines, a temperature range of 250°C to 450°C is optimal when using a Lewis acid catalyst. epo.org Temperatures above this range can lead to over-chlorination, reducing the selectivity for the desired product. epo.org The two-stage "hot spot" reactor design highlights the importance of a precise temperature profile. For chlorinating pyridine, hot spot temperatures between 360°C and 500°C provide good conversion and selectivity, whereas temperatures below this range result in poor conversion. googleapis.com

The choice of catalyst significantly influences the reaction outcome. In gas-phase processes, Lewis acids like zinc chloride deposited on a support such as montmorillonite (B579905) clay have proven effective. epo.org For the vapor-phase chlorination of β-picoline, dealuminated Mordenite zeolite and supported palladium catalysts are used to produce 2-chloro-5-trichloromethylpyridine. google.comgoogle.com

The molar ratio of reactants is another key variable. For the gas-phase chlorination of β-picoline, the molar ratio of chlorine to the picoline can be between 2:1 and 40:1. epo.org In liquid-phase chlorination of alpha-picoline, a chlorine-to-picoline weight ratio of at least 5:1 is maintained to prevent the accumulation of unchlorinated picoline, which could lead to unwanted side reactions. patentcut.com

The following table presents data from comparative experiments on the chlorination of 3-picoline, illustrating the impact of a "hot spot" on reaction outcomes. googleapis.com

| Parameter | Example 12 (With Hot Spot) | Example 13 (Without Hot Spot) |

| Hot Spot Temperature | 350°C | 200°C |

| Second Zone Temperature | 200°C | 200°C |

| Cl₂ / 3-picoline Molar Ratio | 7.4 | 8.1 |

| H₂O / 3-picoline Molar Ratio | 8.0 | 8.0 |

| Residence Time | 6.1 seconds | 6.3 seconds |

| Conversion of 3-picoline | 90% | 61% |

| Predominant Product | Chlorinated Pyridines | 3-Chloromethylpyridine (19.1% yield) |

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis, and the production of chlorinated pyridines is no exception. nih.gov Traditional chlorination processes often involve hazardous reagents, harsh conditions, and generate significant waste, giving them poor environmental profiles. nih.gov

Green chemistry seeks to address these issues through several strategies, including the use of less toxic reagents, solvent-free reaction conditions, and the development of more efficient catalytic systems. nih.govrsc.org For instance, one approach to greener chlorination is the use of equimolar amounts of phosphorus oxychloride (POCl₃) in a sealed reactor under solvent-free conditions, which avoids the environmental burden of handling excess POCl₃ in large-scale preparations. nih.gov

Another promising avenue is flow chemistry, which offers enhanced safety and control over highly reactive substances like chlorine gas. vapourtec.com The in-situ generation of chlorine from more benign precursors like hydrochloric acid (HCl) and sodium hypochlorite (B82951) (NaOCl) within a continuous flow reactor minimizes the risks associated with storing and handling large quantities of toxic elemental chlorine. vapourtec.comrsc.org This method, combined with photochemical initiation, can lead to highly efficient reactions with significantly shorter reaction times compared to traditional batch processes. vapourtec.com

The development of novel catalytic systems is also a cornerstone of green synthesis. Iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines in high yields without the need for additives. rsc.org Furthermore, research into palladium-catalyzed hydrodechlorination in continuous flow microreactors demonstrates a safe and effective method for treating chlorinated organic pollutants, which could be adapted for more sustainable production pathways. rsc.org

Reactivity and Advanced Chemical Transformations of 2,4 Dichloro 6 Trichloromethyl Pyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring of 2,4-dichloro-6-(trichloromethyl)pyridine is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of a wide array of functional groups.

The chlorine atoms at the 2- and 4-positions of the pyridine ring can be displaced by a variety of nucleophiles. rsc.org The reaction with nucleophiles like amines and thiols is a common strategy to introduce nitrogen and sulfur-containing functional groups into the pyridine core. These reactions are typically performed in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. nih.gov The choice of solvent and reaction conditions can significantly influence the outcome of these substitution reactions.

The general mechanism for nucleophilic aromatic substitution on halopyridines involves the attack of the nucleophile on the carbon atom bearing the halogen. This leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. youtube.com The subsequent departure of the chloride ion restores the aromaticity of the ring and yields the final substitution product. youtube.com The rate of these reactions is often enhanced by heating. youtube.com

Research has shown that various nucleophiles can effectively displace the chlorine atoms. rsc.org For instance, reactions with primary and secondary amines lead to the formation of the corresponding amino-substituted pyridines. Similarly, thiols can be used to introduce thioether functionalities. The reactivity of the nucleophile plays a crucial role; stronger nucleophiles generally lead to faster reaction rates.

A key aspect of the nucleophilic substitution reactions of this compound is regioselectivity—the preferential reaction at one position over another. In many cases, nucleophilic attack occurs preferentially at the 4-position of the pyridine ring. epfl.ch This is a long-standing observation in the chemistry of 2,4-dihalopyridines. epfl.ch

However, it has been demonstrated that this inherent regioselectivity can be altered. The introduction of a bulky trialkylsilyl group at the C-3 or C-5 position can effectively block the 4-position, thereby directing the nucleophilic attack to the 2- or 6-position. epfl.ch This provides a valuable synthetic tool for controlling the outcome of the substitution reaction and accessing a wider range of substituted pyridine derivatives.

While stereochemical control is not a factor in the substitution reactions of the achiral this compound itself, it becomes a critical consideration when chiral nucleophiles are employed. The reaction of a chiral amine or thiol with the pyridine core will result in the formation of a chiral product. The stereochemistry of the starting nucleophile is typically retained in the final product, assuming the reaction proceeds through a standard SNAr mechanism.

Transformations of the Trichloromethyl Moiety

The trichloromethyl (-CCl3) group attached to the pyridine ring is another reactive site that can undergo a variety of chemical transformations. These reactions further enhance the synthetic utility of this compound, allowing for the introduction of other important functional groups.

One of the most significant transformations of the trichloromethyl group is its conversion to a trifluoromethyl (-CF3) or a chlorodifluoromethyl (-CF2Cl) group through halogen exchange reactions. The introduction of fluorine atoms can dramatically alter the physical, chemical, and biological properties of a molecule.

The fluorination of a trichloromethyl group is a common strategy for synthesizing trifluoromethyl-containing aromatic compounds. jst.go.jp This transformation can be achieved using various fluorinating agents. For example, vapor-phase fluorination is a reported method for converting a trichloromethylpyridine derivative to its corresponding trifluoromethylpyridine. jst.go.jpnih.gov The reaction conditions, including temperature and the choice of catalyst, can be controlled to favor the formation of either the trifluoromethyl or the chlorodifluoromethyl group.

The synthesis of trifluoromethylpyridines is of particular interest due to their applications in the agrochemical and pharmaceutical industries. nih.gov The unique properties imparted by the trifluoromethyl group often lead to enhanced biological activity. nih.gov

The trichloromethyl group can also be subjected to oxidation reactions. rsc.org While specific details on the oxidation of the trichloromethyl group in this compound are not extensively detailed in the provided search results, the oxidation of the related compound Nitrapyrin (B159567) [2-chloro-6-(trichloromethyl)pyridine] to 6-chloropicolinic acid by the bacterium Nitrosomonas europaea has been reported. sigmaaldrich.com This suggests that under certain conditions, the trichloromethyl group can be oxidized to a carboxylic acid group. This transformation provides a route to pyridinecarboxylic acids, which are valuable intermediates in organic synthesis.

The trichloromethyl group can be reduced to less halogenated derivatives, such as the dichloromethyl (-CHCl2) or chloromethyl (-CH2Cl) group. rsc.org These reduction reactions can be accomplished using various reducing agents. The extent of reduction can often be controlled by the choice of the reducing agent and the reaction conditions.

These less halogenated derivatives can serve as intermediates for further synthetic modifications. For example, the chloromethyl group can be readily converted to other functional groups through nucleophilic substitution reactions.

Electrophilic Reactions and Deactivation Effects on the Pyridine Nucleus

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgyoutube.comwikipedia.org This nitrogen atom reduces the electron density of the aromatic π-system, making it a less effective nucleophile to attack incoming electrophiles. youtube.comyoutube.com The presence of additional deactivating substituents—two chlorine atoms and a trichloromethyl group—further exacerbates this effect, rendering the pyridine nucleus in this compound exceptionally unreactive towards EAS reactions.

The deactivating influence of these substituents can be summarized as follows:

Nitrogen Heteroatom: Inductively withdraws electron density and destabilizes the cationic intermediate (arenium ion) formed during electrophilic attack, especially at the 2, 4, and 6-positions. youtube.com

Trichloromethyl Group (-CCl₃): This group is powerfully deactivating due to the strong, cumulative inductive effect of the three chlorine atoms.

Consequently, forcing conditions, such as high temperatures and potent reagents, are typically required for electrophilic substitution on heavily halogenated pyridines, and the yields are often low. youtube.com Standard reactions like Friedel-Crafts alkylation and acylation are generally not feasible on such deactivated pyridine rings. quimicaorganica.orgyoutube.com For this compound, any potential electrophilic attack would be directed to the C-3 and C-5 positions, the only available carbons and the positions least destabilized during the formation of the reaction intermediate. quimicaorganica.org

| Substituent on Pyridine Ring | Electronic Effect | Impact on EAS Reactivity | Directing Influence |

|---|---|---|---|

| Ring Nitrogen | Strongly Deactivating (-I > +R) | Decreases reactivity significantly | Meta (3, 5-positions) |

| -Cl (Chloro) | Deactivating (-I > +R) | Decreases reactivity | Ortho, Para |

| -CCl₃ (Trichloromethyl) | Strongly Deactivating (-I) | Decreases reactivity significantly | Meta |

Impact of N-Oxidation on the Reactivity of Halogenated Pyridines

A pivotal strategy to modulate the reactivity of the pyridine nucleus is through N-oxidation. youtube.combhu.ac.in The oxidation of the ring nitrogen to a pyridine N-oxide dramatically alters the electronic properties of the heterocyclic system. wikipedia.orgwikipedia.org This transformation converts the nitrogen from a deactivating group into a powerful activating group for electrophilic substitution.

The N-oxide functionality can donate electron density into the ring via resonance, increasing the nucleophilicity of the C-2 and C-4 positions. bhu.ac.inpearson.com This activation provides a synthetically useful pathway to functionalize otherwise unreactive pyridine rings. bhu.ac.in For halogenated pyridines, N-oxidation facilitates the introduction of additional substituents. For example, pyridine N-oxides can be halogenated regioselectively under mild conditions using reagents like phosphorus oxychloride (POCl₃) to install a halogen at the C-2 or C-4 position. wikipedia.orgacs.orgresearchgate.net The N-oxide can subsequently be removed through deoxygenation using reducing agents like zinc dust or triphenylphosphine (B44618) to restore the pyridine ring. youtube.comwikipedia.org

In the context of polychlorinated pyridines, N-oxidation not only activates the ring towards electrophilic attack but can also modify the reactivity of side-chain groups. rsc.org Studies on isomers have shown that N-oxidation alters the reaction pathways of nucleophilic attack on trihalogenomethyl groups, indicating a complex interplay between the N-oxide and other substituents on the ring. rsc.org

| Pyridine Derivative | Reactivity toward EAS | Favored Position of Electrophilic Attack | Typical Reaction Conditions |

|---|---|---|---|

| Substituted Pyridine | Low (Deactivated) | C-3, C-5 | Harsh (High Temp, Strong Acid) |

| Substituted Pyridine N-Oxide | High (Activated) | C-2, C-4 | Mild |

Comparative Reactivity Studies with Isomeric and Analogous Polychlorinated Pyridines

The reactivity of polychlorinated pyridines is highly dependent on the specific arrangement of substituents on the ring. Comparative studies involving isomers of this compound reveal significant differences in chemical behavior.

For instance, a study contrasting the reactions of various polychlorinated pyridines with nucleophiles demonstrated this positional influence. rsc.org While nucleophilic attack on 2,6-dichloro-4-(trichloromethyl)pyridine (B1604734) proceeded as expected with the displacement of a ring chlorine atom, the isomeric 2,6-dichloro-3-(trichloromethyl)pyridine (B1616986) exhibited a different reaction pathway. In the latter case, nucleophilic attack occurred at the trichloromethyl group in addition to or instead of displacement of the ring halogens. rsc.org This anomalous reactivity was proposed to involve stabilization of an intermediate by the adjacent ring nitrogen and substituents. rsc.org

N-oxidation further modifies these reactivities. The N-oxides of these isomeric compounds show altered reactivity patterns at both the ring and the trihalogenomethyl group when treated with nucleophiles. rsc.org These findings underscore that the regiochemistry of substituents is a critical determinant of reaction pathways in the polychlorinated pyridine series. Direct comparisons of this compound with its isomers are crucial for predicting its behavior in substitution reactions.

| Compound | Reaction with Nucleophiles | Observed Reactivity Site | Reference |

|---|---|---|---|

| 2,6-Dichloro-4-(trichloromethyl)pyridine | Displacement of ring chlorine | C-2 or C-6 | rsc.org |

| 2,6-Dichloro-3-(trichloromethyl)pyridine | Displacement of ring halogen and/or attack at side chain | C-2/C-6 and/or -CCl₃ group | rsc.org |

| 2,6-Dichloro-3-(trichloromethyl)pyridine N-oxide | Modified reactivity at both ring and side chain | Ring and -CCl₃ group | rsc.org |

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms for Ring Substitutions

The pyridine (B92270) ring in 2,4-dichloro-6-(trichloromethyl)pyridine is electron-deficient due to the electronegativity of the nitrogen atom and the presence of electron-withdrawing chloro and trichloromethyl substituents. This inherent electronic property dictates its reactivity towards nucleophilic substitution.

Nucleophilic aromatic substitution (SNAr) is the predominant mechanism for the displacement of the chlorine atoms on the pyridine ring. The positions most susceptible to nucleophilic attack are the electron-deficient C2 and C4 positions. uoanbar.edu.iq The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate, known as a Meisenheimer complex. The stability of this intermediate influences the regioselectivity of the substitution.

Studies on related dichloro- and trichloromethyl-substituted pyridines have shown that nucleophiles preferentially attack the C4 position under mild conditions, while harsher conditions are required to substitute the chlorine at the C2 position. stackexchange.com For instance, in reactions of 2,6-dichloro-4-trichloromethylpyridine with various nucleophiles, the displacement of the ring chlorine atoms is the expected outcome. rsc.org This regioselectivity can be attributed to the relative stability of the Meisenheimer intermediates formed at each position.

Understanding Mechanistic Pathways of Trichloromethyl Group Transformations

The trichloromethyl group (-CCl3) of this compound is a key functional group that can undergo a variety of transformations. A primary reaction pathway is its hydrolysis to a carboxylic acid group, which is a common decomposition route. wikipedia.org

Research on analogous compounds, such as 2,6-dichloro-3-trichloromethylpyridine, reveals that the trichloromethyl group can exhibit peculiar reactivity. rsc.org Nucleophilic attack can occur not only at the ring carbons but also at the trichloromethyl group itself. rsc.org This can lead to a series of complex reactions and the formation of various products. The mechanism for this reactivity is proposed to involve the loss of a halide ion from the -CCl3 group, a process that can be assisted by the lone pairs of electrons on substituents or the negative charge present in Meisenheimer intermediates. rsc.org

Role of Catalysis in Facilitating Chemical Transformations

Catalysis plays a significant role in mediating the chemical transformations of this compound and related compounds. For instance, the synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128) from 2-chloro-5-(chloromethyl)pyridine (B46043) utilizes a two-step chlorination process where the second step is catalyzed by tungsten(VI) chloride (WCl6) at elevated temperatures. asianpubs.org

In the context of ring substitution reactions, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully employed for the arylation of halogenated pyridines. While specific studies on this compound are not detailed, the principles from reactions with structurally similar compounds like 3,5-dichloro-2,4,6-trifluoropyridine (B155018) are applicable. researchgate.net These reactions typically involve a palladium catalyst, a base, and an arylboronic acid to form C-C bonds.

Furthermore, the synthesis of nitrapyrin (B159567), which is 2-chloro-6-(trichloromethyl)pyridine, is achieved through the photochlorination of 2-methylpyridine. wikipedia.org This reaction, while not catalytic in the traditional sense, relies on ultraviolet light to initiate the radical chlorination of the methyl group.

Influence of Reaction Parameters on Product Distribution and Reaction Kinetics

The outcome of chemical reactions involving this compound is highly dependent on various reaction parameters. These include temperature, solvent, the nature of the nucleophile or reagent, and the presence of a catalyst.

Temperature: As observed in the synthesis of substituted quinazolines from dichloroquinazoline, temperature can significantly influence the regioselectivity of nucleophilic substitution. stackexchange.com Milder temperatures often favor substitution at the more reactive position (C4), while higher temperatures can promote substitution at the less reactive position (C2). stackexchange.com

Nucleophile/Reagent: The nature of the attacking nucleophile plays a critical role. Stronger nucleophiles will react more readily and may lead to different product distributions compared to weaker nucleophiles. In the case of 2,6-dichloro-3-trichloromethylpyridine, different nucleophiles can lead to either displacement of ring halogens or attack at the trichloromethyl group. rsc.org

Catalyst: The choice of catalyst is crucial for reactions like cross-coupling. Different catalysts can exhibit varying levels of activity and selectivity, influencing both the reaction rate and the final product yield.

Solvent: The polarity and proticity of the solvent can affect the solubility of reactants and stabilize charged intermediates, thereby influencing reaction rates and pathways.

The following table summarizes the key reaction types and influencing factors:

| Reaction Type | Key Influencing Parameters | Expected Outcome |

| Nucleophilic Aromatic Substitution | Temperature, Nucleophile Strength | Regioselective substitution of chlorine atoms at C4 or C2. |

| Trichloromethyl Group Transformation | Nucleophile, Reaction Conditions | Hydrolysis to carboxylic acid or other complex transformations. |

| Catalytic Cross-Coupling | Catalyst, Base, Solvent | Formation of C-C bonds with aryl groups. |

| Photochlorination | UV Light, Chlorine Concentration | Radical substitution of hydrogen with chlorine on the methyl group. |

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic structure of 2,4-dichloro-6-(trichloromethyl)pyridine is characterized by a pyridine (B92270) ring substituted with two chlorine atoms and a trichloromethyl group. The pyridine ring is an aromatic heterocycle, and its electronic properties are influenced by the electronegative nitrogen atom and the halogen substituents. The chlorine atoms and the trichloromethyl group are electron-withdrawing, which affects the electron density distribution within the pyridine ring.

The bonding in the molecule consists of covalent bonds between carbon, nitrogen, hydrogen, and chlorine atoms. The carbon-carbon and carbon-nitrogen bonds within the pyridine ring exhibit partial double bond character due to aromaticity. The bonds to the chlorine atoms and the trichloromethyl group are single covalent bonds. Computational methods can be used to calculate bond lengths, bond angles, and charge distributions, providing a detailed picture of the molecule's electronic landscape.

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to study the conformational preferences of this compound. nih.gov These calculations can determine the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation on the potential energy surface.

For this compound, the primary conformational flexibility arises from the rotation of the trichloromethyl group relative to the pyridine ring. Quantum chemical calculations can map the potential energy as a function of the dihedral angle describing this rotation, allowing for the identification of energy minima and the rotational barriers between them. This information is crucial for understanding the molecule's shape and how it might interact with its environment.

Computational Prediction of Reaction Pathways and Energy Profiles

Computational chemistry is instrumental in predicting the reaction pathways and associated energy profiles for the chemical transformations of this compound. By modeling potential reaction mechanisms, it is possible to calculate the activation energies and reaction enthalpies for various steps. nih.gov This helps in understanding the feasibility and kinetics of different reactions.

For instance, the degradation of nitrapyrin (B159567) in the environment involves several potential reactions, including hydrolysis and metabolism by soil microorganisms. researchgate.net Computational studies can elucidate the mechanisms of these degradation pathways. One proposed mechanism for its inhibitory action involves the oxidation of nitrapyrin to 6-chloropicolinic acid. acs.org Quantum chemical calculations can model the steps involved in this oxidation, providing insights into the energetics and intermediates of the process.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can be used to study the behavior of this compound over time, including its interactions with other molecules in its environment. acs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of intermolecular interactions.

In an agricultural context, understanding the interaction of nitrapyrin with soil components is critical. MD simulations can model the adsorption of nitrapyrin onto soil organic matter, such as humic and fulvic acids. rsc.orgresearchgate.net These simulations can reveal the nature of the intermolecular forces involved, which may include hydrogen bonding and hydrophobic interactions. rsc.org Such studies have shown that the adsorption of nitrapyrin is influenced by factors like temperature and the composition of the soil organic matter. rsc.org

In Silico Design of Novel Derivatives with Tailored Reactivity

Computational methods play a key role in the in silico design of novel derivatives of this compound with tailored reactivity and improved properties. By making systematic modifications to the parent structure in a computational model, it is possible to predict how these changes will affect the molecule's electronic properties, reactivity, and biological activity.

This approach, often part of a broader strategy of computer-aided molecular design, can accelerate the discovery of new compounds with enhanced efficacy or reduced environmental impact. mdpi.com For example, researchers can computationally screen a virtual library of nitrapyrin derivatives to identify candidates with potentially higher inhibitory activity against the target enzyme, ammonia (B1221849) monooxygenase. mdpi.comrsc.org This can involve predicting binding affinities to the enzyme's active site or modeling the reactivity of the derivatives towards key chemical transformations.

Applications As a Key Intermediate in Chemical Synthesis

Precursor in Agrochemical Development

The chlorinated pyridine (B92270) framework is fundamental to the creation of many modern crop protection agents. Compounds like 2,4-Dichloro-6-(trichloromethyl)pyridine are used as starting materials or key intermediates for producing potent and selective herbicides and pesticides. google.comchemimpex.com The trichloromethyl group is particularly significant as it can be converted to a trifluoromethyl group, a common moiety in many active agrochemical ingredients. nih.gov

While specific synthesis routes for every herbicide may vary, the underlying chemistry often relies on intermediates derived from chlorinated methylpyridines. The synthesis of trifluoromethylpyridine (TFMP) derivatives, which are central to many herbicides, frequently involves a chlorine-fluorine exchange reaction on a trichloromethylpyridine precursor. nih.gov

For instance, the production of herbicides like fluazifop relies on the intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), which can be synthesized from a chlorinated methylpyridine precursor in a one-step reaction. nih.govjst.go.jp Similarly, pyroxsulam, a herbicide used in cereal crops, features a 4-(trifluoromethyl)pyridine substructure, highlighting the importance of this class of intermediates in its development. nih.gov The general pathway involves the initial chlorination of a methylpyridine, followed by fluorination and subsequent reactions to build the final complex herbicide molecule.

Table 1: Examples of Herbicides Derived from Chlorinated Pyridine Intermediates

| Herbicide | Precursor Family | Key Structural Moiety |

|---|---|---|

| Fluazifop | Trichloromethylpyridine | Trifluoromethylpyridine nih.govjst.go.jp |

The utility of chlorinated (trichloromethyl)pyridines extends to the synthesis of fungicides and insecticides. google.comagropages.com

Fluazinam and Fluopicolide : The fungicide fluazinam and the oomycete pesticide fluopicolide are synthesized using 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) as a key intermediate. The direct precursor to DCTF is 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (PCMP), demonstrating a clear synthetic lineage from this class of compounds. google.com

Chlorfenapyr : The pesticide chlorfenapyr can be produced from 2-chloro-6-trichloromethyl pyridine (CTC), showcasing another direct application of a closely related intermediate. agropages.com

The reactivity of the chlorine atoms on the pyridine ring allows for nucleophilic substitution, enabling the attachment of other functional groups necessary for pesticidal activity.

This compound is structurally analogous to the well-known nitrification inhibitor, nitrapyrin (B159567). Nitrapyrin's chemical name is 2-chloro-6-(trichloromethyl)pyridine, and it functions by selectively inhibiting Nitrosomonas bacteria in the soil, which are responsible for converting ammonium to nitrite. wikipedia.orgnih.gov This action prevents the loss of nitrogen-based fertilizers. nih.govupenn.edu

The discovery of nitrapyrin's activity stemmed from the evaluation of thousands of chemicals, where 2-(trichloromethyl)pyridines proved to be the most potent class of nitrification inhibitors. upenn.edu This establishes the 2-(trichloromethyl)pyridine (B1595038) scaffold as the core structure for this biological activity. Therefore, this compound serves as a direct analog and a precursor for creating other potential nitrification inhibitors by modifying the substituents on the pyridine ring.

Building Block in Pharmaceutical Chemistry

The substituted pyridine ring is a common scaffold in many biologically active molecules and pharmaceuticals. chemimpex.com The unique electronic properties and substitution patterns offered by compounds like this compound make them attractive starting points for medicinal chemistry campaigns.

A notable example of a related compound in pharmaceutical development is penclomedine. Its chemical structure is 3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine. nih.gov This demonstrates that the dichloro-(trichloromethyl)pyridine framework is a viable scaffold for the development of antineoplastic agents. Intermediates like this compound can be used to synthesize various structural analogs of penclomedine for further investigation in cancer research. Additionally, other related pyridine derivatives, such as 2-amino-4-trifluoromethyl pyridine, serve as intermediates in the synthesis of active ingredients for anticancer drugs like MLN2480 and BKM120-AAA. agropages.com

Beyond specific therapeutic areas, chlorinated pyridines are versatile building blocks for a wide range of bioactive molecules. nih.govresearchgate.net They can be utilized in multicomponent reactions to generate complex heterocyclic structures. nih.gov The presence of multiple reactive sites—the chlorine atoms susceptible to substitution and the trichloromethyl group that can undergo various transformations—allows chemists to use this compound as a foundational element to construct novel molecular architectures for drug discovery programs. chemimpex.commdpi.com

Utilization in Specialty Chemical Production

The primary application of this compound is as a starting material for the production of other polychlorinated pyridines. google.com Through a high-temperature reaction with chlorine in the presence of a Lewis acid catalyst, such as ferric chloride, it can be converted into a variety of valuable compounds. google.com The reaction temperature is typically maintained at or above 160°C, with preferred temperatures ranging from 190°C to 220°C. google.com

This process allows for the synthesis of several specialty chemicals, including:

Pentachloropyridine (B147404) : This fully chlorinated pyridine is a significant product of the reaction. The process can be controlled to maximize the conversion of this compound into pentachloropyridine. google.com

Polychloro derivatives of 2-(trichloromethyl)pyridine : By adjusting the reaction conditions, it is possible to produce various chlorinated intermediates where additional chlorine atoms are added to the pyridine ring. These include 2,3,4-trichloro-6-(trichloromethyl)pyridine and 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine. google.com

These resulting chlorinated pyridines are known to be valuable as herbicides, pesticides, or as further chemical intermediates for the synthesis of other proprietary agricultural and industrial products. google.com The progression of the reaction sees the initial conversion of the starting material into trichloro- and subsequently tetrachloro-(trichloromethyl)pyridines, before ultimately forming pentachloropyridine. google.com

| Starting Material | Reagents & Conditions | Key Products | Applications of Products |

|---|---|---|---|

| This compound | Chlorine (Cl₂), Lewis Acid Catalyst (e.g., FeCl₃), Temp: ≥160°C | Pentachloropyridine, 2,3,4-Trichloro-6-(trichloromethyl)pyridine, 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine | Herbicides, Pesticides, Chemical Intermediates |

Potential Role in Polymer Chemistry and Advanced Material Science

Based on currently available scientific literature and patent filings, there is no documented evidence of this compound being directly used as a monomer or building block in polymer chemistry or for the development of advanced materials. Its primary and well-established role remains as an intermediate in the synthesis of other small-molecule specialty chemicals, particularly for the agrochemical industry. google.com

Environmental Transformation and Degradation Chemistry

Pathways of Chemical Degradation in Environmental Systems

The chemical compound 2,4-Dichloro-6-(trichloromethyl)pyridine, also known as nitrapyrin (B159567), is subject to several degradation pathways in the environment, primarily hydrolysis and photodegradation. epa.gov The rate of these degradation processes is influenced by environmental factors such as temperature, pH, and the presence of light. nih.govmdpi.com

Hydrolysis: Nitrapyrin degrades in soil predominantly through chemical hydrolysis. epa.gov This process is temperature-dependent, with warmer soil temperatures accelerating the breakdown of the compound. epa.gov The half-life of nitrapyrin in water is also influenced by temperature, ranging from 7.7 days at 25°C to 0.54 days at 45°C. nih.gov The primary degradation product of nitrapyrin hydrolysis is 6-chloropicolinic acid (6-CPA). epa.govnih.govmdpi.com

Photodegradation: Available data indicate that nitrapyrin undergoes rapid photodegradation. epa.gov It is anticipated to degrade more rapidly in the presence of light than in the dark. nih.gov

The persistence of nitrapyrin in soil is affected by factors such as soil type, temperature, and application rate. umcs.pl Studies have shown that the half-life of nitrapyrin in soil can range from less than 3 to 77 days. nih.gov For example, in subtropical soils, the half-life was found to be between 9.6 and 17.3 days, depending on the application rate. umcs.plumcs.pl The persistence tends to be higher in soils with a high organic carbon content. umcs.plresearchgate.net

The major soil and water degradate, 6-CPA, is more mobile than the parent compound, nitrapyrin. epa.gov However, it is also subject to further degradation through hydroxylation, which involves breaking the pyridine (B92270) ring, and microbial mineralization. epa.gov

Table 1: Factors Influencing the Degradation of this compound

| Factor | Effect on Degradation | Reference |

|---|---|---|

| Temperature | Increased temperature accelerates hydrolysis and overall degradation. | nih.govmdpi.comepa.gov |

| Light | Presence of light promotes rapid photodegradation. | epa.govnih.gov |

| Soil Organic Matter | Higher organic matter content can increase persistence. | umcs.plresearchgate.net |

| Application Rate | Higher application rates can lead to longer persistence. | umcs.plumcs.pl |

| pH | Degradation is not significantly affected by changes in pH. | nih.gov |

Microbial Transformation Studies and Metabolite Identification

Microbial activity plays a significant role in the transformation of this compound in the environment. researchgate.net The compound is known to be selectively active against Nitrosomonas bacteria, which are responsible for the first step of nitrification. nih.govumcs.pl

The primary metabolite identified in microbial transformation studies is 6-chloropicolinic acid (6-CPA) . epa.govnih.gov This metabolite is formed through the hydrolysis of the trichloromethyl group of nitrapyrin. Research has shown that the ammonia-oxidizing bacterium Nitrosomonas europaea can oxidize nitrapyrin to 6-chloropicolinic acid. sigmaaldrich.com

Further microbial degradation of 6-CPA can occur through hydroxylation and mineralization. epa.gov In some cases, a glycine (B1666218) conjugate of 6-chloropicolinic acid has also been identified as a metabolite. epa.gov

While nitrapyrin is designed to target specific microbial populations, studies have indicated that it can have broader effects on the soil microbial community structure and the abundance of various genes involved in the nitrogen cycle. biorxiv.orgknaw.nl

Table 2: Identified Metabolites of this compound

| Metabolite | Formation Pathway | Reference |

|---|---|---|

| 6-Chloropicolinic acid (6-CPA) | Hydrolysis of the trichloromethyl group | epa.govnih.govmdpi.comsigmaaldrich.com |

| 6-Chloropicolinic acid glycine conjugate | Further metabolism of 6-CPA | epa.gov |

Table of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | Nitrapyrin |

| 6-Chloropicolinic acid | 6-CPA |

| 2,4-Dichlorophenol | 2,4-DCP |

| 2,4,6-Trichlorophenol | 2,4,6-TCP |

| 2,6-dichloro-1,4-benzoquinone | |

| 2,6-dichloro-1,4-dihydroxybenzene | |

| 2-chloro-1,4-dihydroxybenzene | |

| 1,4-hydroquinone | |

| 5-chloro-1,2,4-trihydroxybenzene | |

| 1,2,4-trihydroxybenzene | 1,2,4-THB |

| 2,4-Dichloro-6-methylpyrimidine | |

| 3,4-Dimethylpyrazole phosphate | DMPP |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and transformation of polychlorinated pyridines heavily rely on catalytic processes. Future research is directed towards discovering and optimizing catalysts that offer higher efficiency, selectivity, and better environmental profiles.

Current synthetic routes to chlorinated pyridines often employ catalysts such as Lewis acids (e.g., ferric chloride) for chlorination reactions or metal oxides like molybdic oxide and aluminum oxide to improve oxidation steps. google.comgoogle.com For instance, the reaction of 2,4-dichloro-6-(trichloromethyl)pyridine with chlorine to yield pentachloropyridine (B147404) is facilitated by a Lewis acid catalyst. google.com Similarly, the synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128), a related compound, can be achieved using tungsten(VI) chloride (WCl₆) as a catalyst for high-temperature chlorination. asianpubs.orgasianpubs.org

Emerging trends point toward the development of highly active and recoverable catalysts. One innovative approach seen in related heterocyclic chemistry is the use of magnetic silicon dioxide supported palladium complexes for Suzuki coupling reactions. google.com This type of catalyst can be easily separated from the reaction mixture using an external magnetic field, allowing for efficient recycling and a cleaner reaction process. google.com Another frontier in catalysis is the exploration of novel materials like ternary nitrides (e.g., Fe₃Mo₃N, Co₃Mo₃N), which have shown high activity in other demanding chemical syntheses and could potentially be adapted for pyridine (B92270) transformations. rsc.org The goal is to move beyond stoichiometric reagents and harsh conditions toward catalytic cycles that are both powerful and sustainable.

Catalytic Systems in Related Pyridine Syntheses

| Catalyst | Reaction Type | Starting Material (Example) | Product (Example) | Reference |

|---|---|---|---|---|

| Ferric chloride (Lewis Acid) | Chlorination | This compound | Pentachloropyridine | google.com |

| Molybdic oxide / Aluminum oxide | Oxidation | 2,6-dichloropyridine (B45657) | 2,6-dichloropyridine N-oxide | google.com |

| Tungsten(VI) chloride (WCl₆) | Chlorination | 2-chloro-5-(trichloromethyl)pyridine | 2,3,6-trichloro-5-(trichloromethyl)pyridine | asianpubs.orgasianpubs.org |

| Magnetic Pd Complex | Suzuki Coupling | p-methoxyphenylboronic acid and cyanuric chloride | 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | google.com |

Exploration of New Reaction Pathways for Derivatization

The derivatization of the pyridine core is essential for creating new molecules with tailored properties. However, the electron-deficient nature of the pyridine ring makes it notoriously difficult to functionalize, especially compared to benzene (B151609). numberanalytics.comacs.org Future research will focus on developing novel reaction pathways to overcome these challenges and to selectively modify specific positions on the ring of compounds like this compound.

One promising strategy involves temporarily interrupting the aromaticity of the pyridine ring to make it more reactive. acs.org Researchers have developed methods to break a carbon-nitrogen bond, creating a linear, electron-rich intermediate that can be functionalized before the pyridine ring is reformed. acs.org This approach opens up possibilities for introducing a wide variety of functional groups at positions that are typically hard to access through conventional electrophilic or nucleophilic substitution. acs.org

Other established but continually refined pathways include the transformation of the pyridine nitrogen into an N-oxide. researchgate.net Pyridine N-oxides are versatile intermediates; the N-O group can act as both an electron donor and acceptor, altering the reactivity of the ring and facilitating further substitutions. researchgate.net This moiety has also been explored for its potential in photoinduced C(sp³)-H functionalization reactions. researchgate.net For this compound, such pathways could be used to replace the existing chlorine atoms or to functionalize the remaining hydrogen on the ring, leading to a vast library of new derivatives. Further chlorination under specific conditions can also be used to produce compounds like pentachloropyridine. google.com

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry is becoming an indispensable tool in modern chemical research, offering deep insights into the relationship between a molecule's structure and its reactivity. elsevier.com For complex molecules like this compound, advanced computational modeling can predict reaction outcomes, elucidate mechanisms, and guide the design of new derivatives.

The electronic structure of pyridine, with its electronegative nitrogen atom, governs its chemical behavior, making it more susceptible to nucleophilic attack (at the 2- and 4-positions) and less reactive toward electrophiles than benzene. numberanalytics.com The presence of multiple electron-withdrawing groups, such as the five chlorine atoms in this compound, further modifies this reactivity profile. Computational models can precisely map the electron density across the molecule, identifying sites that are most likely to react.

Future research will leverage these models to:

Predict Reaction Sites: Determine the most favorable positions for nucleophilic, electrophilic, or radical attack.

Simulate Reaction Pathways: Model the energy landscapes of potential reactions to identify the most viable synthetic routes and predict potential byproducts.

Design Novel Molecules: Screen virtual libraries of derivatives for desired electronic or physical properties before undertaking their synthesis in the lab.

Public databases already contain computed properties for this molecule, providing a foundation for more advanced studies. nih.gov

Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₂Cl₅N | nih.gov |

| Molecular Weight | 265.3 g/mol | nih.gov |

| Monoisotopic Mass | 262.862988 Da | nih.gov |

| XLogP3 | 4.1 | nih.gov |

| Topological Polar Surface Area | 12.9 Ų | nih.gov |

Sustainable and Green Synthetic Methodologies

There is a significant and growing emphasis in chemical manufacturing on the development of sustainable and environmentally friendly synthetic methods. numberanalytics.com This trend is highly relevant to the production of polychlorinated pyridines, which has traditionally involved harsh reagents and conditions.

Future research in this area will focus on several key principles of green chemistry:

Continuous Flow Processing: A move away from traditional batch reactors toward continuous flow systems can offer better control over reaction parameters, improved safety, and higher efficiency. A multi-stage liquid-phase continuous chlorination process has been proposed for the synthesis of the related compound 2-chloro-6-trichloromethylpyridine, highlighting its potential for being more efficient and environmentally friendly. google.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives.

Catalyst Recycling: Employing recoverable and reusable catalysts, such as the magnetic palladium complexes mentioned earlier, reduces waste and cost. google.com

One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates can save time, resources, and reduce solvent use. shd-pub.org.rs

These methodologies aim to make the synthesis of this compound and its derivatives not only more economically viable but also more ecologically responsible.

Discovery of New Applications Beyond Established Areas

While this compound and its close relatives have been established as important intermediates in the agrochemical industry for producing herbicides and pesticides, significant potential exists for applications in other advanced fields. google.comasianpubs.orggoogle.com The unique electronic properties and dense functionalization of the pyridine ring make it an attractive scaffold for new materials and bioactive agents.

Emerging areas of application for pyridine derivatives include:

Materials Science: Pyridine-based compounds are being explored for their use in functional nanomaterials. nih.gov

Electrocatalysis and Photocatalysis: The electronic nature of the pyridine ring makes its derivatives promising candidates for use in electro- and photocatalytic systems. numberanalytics.com

Medicinal Chemistry: Pyridine derivatives are ubiquitous in pharmaceuticals. nih.gov While many are known, there is ongoing research into new therapeutic uses, with some pyridine N-oxides showing potential antiviral and antifungal activity. researchgate.net

Asymmetric Catalysis: The pyridine scaffold is a key component in many important ligands used for organometallic compounds and in asymmetric catalysis, a field crucial for producing enantiomerically pure pharmaceuticals. nih.gov

The exploration of this compound as a building block in these emerging areas could lead to the discovery of novel materials and technologies with properties far removed from its original applications.

Q & A

Q. What are the standard analytical techniques for quantifying 2,4-Dichloro-6-(trichloromethyl)pyridine in environmental and biological matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is widely used for detecting this compound in soil and plant extracts, particularly in studies evaluating nitrification inhibition or environmental persistence . For biological matrices (e.g., urine, tissues), high-performance liquid chromatography (HPLC) coupled with UV detection is recommended, as it allows quantification of metabolites like 6-chloropicolinic acid, a major degradation product. Internal standards (e.g., isotopically labeled analogs) and validation via spike-recovery experiments (70–120% recovery) are critical for accuracy .

Q. What synthetic routes are commonly employed to produce this compound, and what reaction parameters require optimization?

Methodological Answer: Synthesis typically involves chlorination of pyridine derivatives using Lewis acids (e.g., AlCl₃) or halogenating agents like PCl₅ under anhydrous conditions. Critical parameters include:

- Temperature control (60–80°C) to avoid side reactions.

- Solvent selection (e.g., chlorinated solvents for improved solubility).

- Catalyst-to-substrate ratios (1:1 to 1:3) to maximize yield . Post-synthesis purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) .

Q. How should acute toxicity studies be designed to evaluate this compound in rodent models?

Methodological Answer: Follow OECD Guideline 423 for acute oral toxicity:

- Dose levels: 5, 15, 50 mg/kg body weight (bw) in Fischer 344 rats.

- Observation periods: 14 days post-administration, focusing on mortality, clinical signs (e.g., tremors), and histopathology (liver/kidney).

- Controls: Vehicle-only groups to isolate compound effects . For dermal toxicity, apply 100–500 mg/kg bw to shaved rabbit skin for 24 hours under occlusion, followed by irritation scoring .

Advanced Research Questions

Q. How can contradictions in mutagenicity data for this compound be resolved?

Methodological Answer: Discrepancies arise from metabolic activation systems (e.g., S9 liver homogenate) and strain-specific responses in Ames tests. To resolve:

Q. What experimental designs are recommended to assess environmental persistence and non-target effects of nitrification inhibitors like this compound?

Methodological Answer:

- Soil Microcosms: Use ¹⁵N-labeled ammonium sulfate to trace N₂O emissions and nitrification rates under controlled humidity (60% WHC) and temperature (25°C) .

- Non-Target Organism Assays: Test acute toxicity in Daphnia magna (48-hour EC₅₀) and earthworms (Eisenia fetida, 14-day LC₅₀) using OECD Guidelines 202 and 206.

- Metabolite Tracking: Employ GC-MS to detect 6-chloropicolinic acid in leachate, ensuring detection limits ≤0.1 ppm .

Q. How should reproductive toxicity studies be structured to evaluate transgenerational effects?

Methodological Answer:

- OECD 414 (Prenatal Toxicity): Dose pregnant rats (5–50 mg/kg bw/day) during organogenesis (gestation days 6–15). Assess fetal viability, teratogenicity, and maternal liver histopathology .

- Multi-Generational Studies: Expose F0–F2 generations to 1–15 mg/kg bw/day in feed. Monitor offspring for developmental delays, organ weight changes, and hormonal disruptions.

- Endocrine Disruption Screening: Use ER/AR reporter gene assays to evaluate receptor modulation .

Q. What strategies optimize the integration of toxicological data into regulatory risk assessments?

Methodological Answer:

- Dose-Response Modeling: Apply benchmark dose (BMD) analysis to derive NOAEL/LOAEL values from subchronic studies (e.g., 94-day rat feeding trials) .

- Uncertainty Factors: Use 10x inter-species and 10x intra-species variability factors to calculate occupational exposure limits (OELs ≤10 mg/m³) .

- Regulatory Alignment: Cross-reference EPA DSL listings and EU CLP classifications (e.g., H410 for aquatic toxicity) to ensure compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.